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Determining maximum tolerated dose of (+)Atuveciclib in vivo

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Compound of Interest					
Compound Name:	(+)-Atuveciclib				
Cat. No.:	B605681	Get Quote			

Technical Support Center: (+)-Atuveciclib In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the maximum tolerated dose (MTD) of **(+)-Atuveciclib** (also known as BAY 1143572) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the reported Maximum Tolerated Dose (MTD) for (+)-Atuveciclib in mice?

A1: The maximum tolerated dose for **(+)-Atuveciclib** in nude mice has been reported as 25 mg/kg administered once daily (QD).[1][2][3] At this dose, the compound was considered well-tolerated.[1]

Q2: What are the primary signs of toxicity to monitor for during an MTD study with **(+)- Atuveciclib**?

A2: Researchers should primarily monitor for body weight loss, as a reduction of over 20% is a common endpoint for MTD studies.[4] In studies with **(+)-Atuveciclib**, treatment was considered well-tolerated when mean body weight reduction was less than 10%.[1][3] Other general clinical observations such as changes in posture, activity, and fur texture should also be recorded.[5] In human clinical trials, the dose-limiting toxicities (DLTs) observed were

Troubleshooting & Optimization





neutropenia and febrile neutropenia, suggesting that monitoring hematological parameters may be relevant in non-clinical studies as well.[6]

Q3: What animal models have been successfully used for in vivo studies with (+)-Atuveciclib?

A3: In vivo efficacy and tolerability studies for **(+)-Atuveciclib** have been conducted in several rodent models, including:

- Female NMRI nu/nu mice with a MOLM-13 human acute myeloid leukemia (AML) xenograft.
 [3]
- Athymic nude rats with an MV4-11 xenograft.[3]
- Immunocompromised NOD/Shi-scid/IL-2Rynull (NOG) mice with patient-derived adult T-cell leukemia/lymphoma (ATL) cells.[7]

Q4: How does (+)-Atuveciclib work?

A4: **(+)-Atuveciclib** is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (like Cyclin T1).[2][8] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, which is critical for transcription elongation. This leads to a reduction in the mRNA and protein levels of short-lived anti-apoptotic proteins and oncoproteins, such as MYC, ultimately inducing apoptosis in cancer cells.

Troubleshooting Guide

Issue 1: Unexpectedly high toxicity or mortality at doses below the reported MTD of 25 mg/kg.

- Possible Cause 1: Vehicle Formulation. The vehicle used to dissolve or suspend (+)-Atuveciclib could be contributing to toxicity.
 - Troubleshooting Step: Run a vehicle-only control group to assess its tolerability. Ensure the chosen vehicle is appropriate for the administration route and volume.
- Possible Cause 2: Animal Strain/Health Status. The strain, age, or underlying health of the animals might make them more sensitive to the compound.



- Troubleshooting Step: Verify the health status of the animals before dosing. Ensure the chosen strain is consistent with those used in published studies. Consider a dose deescalation to establish a tolerable dose in your specific model.
- Possible Cause 3: Dosing Administration Error. Incorrect route of administration or errors in dose calculation/preparation can lead to overdose.
 - Troubleshooting Step: Double-check all dose calculations. Ensure proper training on the administration technique (e.g., oral gavage, intravenous injection).[5]

Issue 2: Lack of anti-tumor efficacy at or near the MTD.

- Possible Cause 1: Insufficient Drug Exposure. The pharmacokinetics (PK) of the drug can vary between different animal models or strains.
 - Troubleshooting Step: If possible, perform a pilot pharmacokinetic study to measure plasma concentrations of (+)-Atuveciclib and ensure they are reaching levels known to be effective. In rats, (+)-Atuveciclib has shown low blood clearance and an oral bioavailability of 54%.[2][7]
- Possible Cause 2: Tumor Model Resistance. The selected tumor model may not be sensitive to CDK9 inhibition. Sensitivity is often linked to dependence on transcriptional regulation of oncoproteins like MYC.[9]
 - Troubleshooting Step: Confirm that your chosen cell line or patient-derived xenograft
 (PDX) model has a known dependency on the CDK9 pathway. You can test this in vitro by
 assessing the compound's effect on cell proliferation and apoptosis before initiating in vivo
 studies.
- Possible Cause 3: Dosing Schedule. A once-daily schedule might not be optimal for all tumor models.
 - Troubleshooting Step: Explore alternative dosing schedules. Studies have shown efficacy with a "3 days on / 2 days off" schedule, which may be better tolerated at higher doses.[1]
 [2]

Data Presentation



Table 1: In Vivo Efficacy of (+)-Atuveciclib in MOLM-13

Xenograft Mouse Model

Dose (mg/kg)	Schedule	T/C Ratio*	Fatal Toxicity	Max Body Weight Change (%)	Reference
6.25	Once Daily (QD)	0.64	0/10	+10	[1][2][3]
12.5	Once Daily (QD)	0.49	1/10	+10	[1][2][3]
20	Once Daily (QD)	0.41	Not Reported	Not Reported	[3]
25	Once Daily (QD)	0.31	Not Reported	Not Reported	[3]
25	3 Days On / 2 Days Off	0.33	Not Reported	<10% reduction	[1][2]
35	3 Days On / 2 Days Off	0.20	Not Reported	<10% reduction	[1][2]

^{*}T/C Ratio: Treatment-to-control ratio, a measure of anti-tumor efficacy where a lower value indicates higher efficacy.

Table 2: Pharmacokinetic Parameters of (+)-Atuveciclib

in Rats

Parameter	Value	Unit	Reference
Blood Clearance (CLb)	1.1	L/h/kg	[1][2][7]
Volume of Distribution (Vss)	1.0	L/kg	[7]
Oral Bioavailability (F)	54	%	[7]



Experimental Protocols Methodology: In Vivo MTD and Efficacy Study

This protocol is a general guideline based on published studies.[3][4][5]

- Animal Model: Use female NMRI nu/nu mice, 6-8 weeks old.
- Tumor Implantation: Subcutaneously implant 5 x 10⁶ MOLM-13 cells in a suspension of PBS and Matrigel into the right flank of each mouse.
- Group Allocation: Once tumors reach a volume of approximately 100 mm³, randomize animals into treatment and control groups (n=8-10 per group). Key randomization parameters are tumor volume and body weight.
- Compound Formulation: Prepare (+)-Atuveciclib in a suitable vehicle for oral administration (e.g., a suspension in a solution of 0.5% methylcellulose in water).
- Dose Escalation for MTD:
 - Begin with a starting dose well below the expected MTD (e.g., 6.25 mg/kg).
 - Administer the compound orally once daily.
 - Monitor animals daily for clinical signs of toxicity, including body weight, behavior, and appearance.
 - Increase the dose in subsequent cohorts (e.g., 12.5, 20, 25, 35 mg/kg) until signs of dose-limiting toxicity are observed (e.g., >20% body weight loss in >10% of animals, significant adverse clinical signs).
- Efficacy Assessment:
 - Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.
 - Continue dosing according to the specified schedule (e.g., daily or intermittent).
 - At the end of the study, calculate the T/C ratio to determine anti-tumor efficacy.

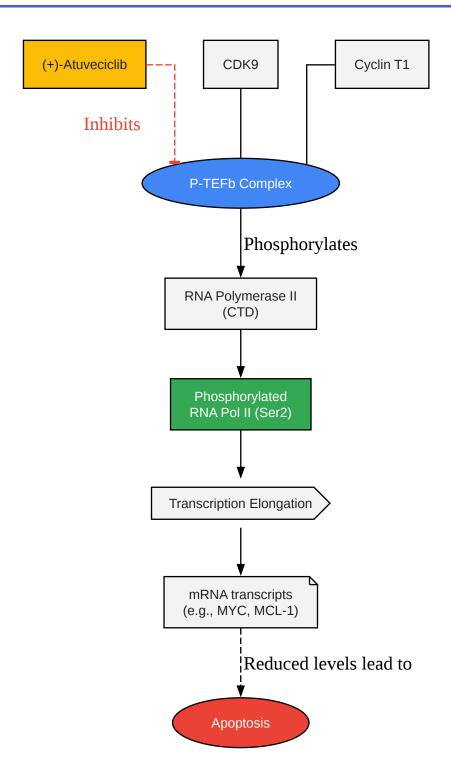


• Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when animals in treatment groups show significant toxicity.

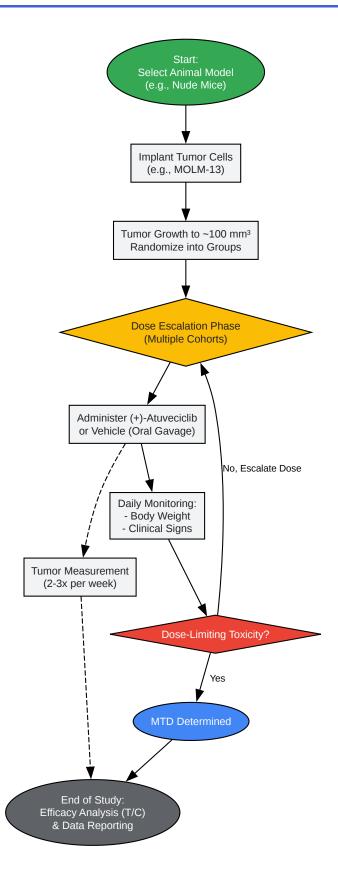
Macroscopic observations of internal organs can be performed at euthanization.[5]

Visualizations

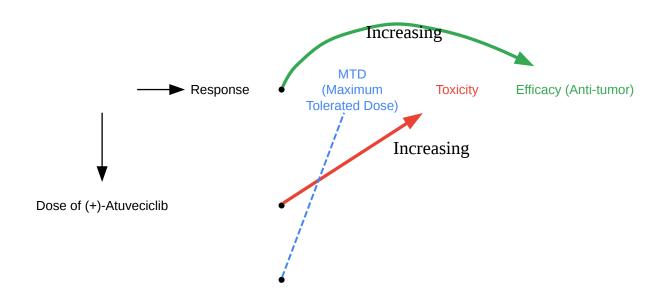












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